Methyl 4,5,6,7-tetrahydrothieno[3,2-c]pyridine-2-carboxylate hydrochloride
Description
Methyl 4,5,6,7-tetrahydrothieno[3,2-c]pyridine-2-carboxylate hydrochloride (CAS: 1992989-11-3, C₉H₁₂ClNO₂S) is a bicyclic heterocyclic compound featuring a fused thiophene and tetrahydropyridine ring system. It is widely utilized as a key intermediate in synthesizing antiplatelet agents such as ticlopidine and clopidogrel . Its structural uniqueness lies in the ester group at position 2 and the fused thieno-pyridine core, which confers stability and reactivity for further functionalization. The compound is typically stored under inert conditions (2–8°C) to prevent degradation .
Properties
IUPAC Name |
methyl 4,5,6,7-tetrahydrothieno[3,2-c]pyridine-2-carboxylate;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11NO2S.ClH/c1-12-9(11)8-4-6-5-10-3-2-7(6)13-8;/h4,10H,2-3,5H2,1H3;1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XTFUQNZBEFAKHW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC2=C(S1)CCNC2.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12ClNO2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
233.72 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1992989-11-3 | |
| Record name | methyl 4H,5H,6H,7H-thieno[3,2-c]pyridine-2-carboxylate hydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The compound can be synthesized through various synthetic routes, often involving the cyclization of appropriate precursors. One common method involves the reaction of 2-aminothiophene with ethanol in the presence of a catalyst under controlled conditions. The reaction typically requires heating and may involve the use of acidic or basic conditions to facilitate the cyclization process.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reactions using reactors designed to handle high temperatures and pressures. The process may also include purification steps such as recrystallization or chromatography to achieve the desired purity levels.
Chemical Reactions Analysis
Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions .
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include chromium(VI) oxide or potassium permanganate under acidic conditions.
Reduction: Reduction can be achieved using sodium borohydride or lithium aluminum hydride .
Substitution: Nucleophilic substitution reactions can be performed using various nucleophiles in the presence of a suitable solvent.
Major Products Formed:
Oxidation: May yield carboxylic acids or ketones .
Reduction: Can produce amines or alcohols .
Substitution: Results in the formation of substituted derivatives of the original compound.
Scientific Research Applications
Chemical Properties and Structure
- Molecular Formula : C₉H₁₂ClNO₂S
- Molecular Weight : 189.71 g/mol
- Purity : Typically ≥ 95%
- Storage Conditions : Should be stored in an inert atmosphere at temperatures between 2-8°C.
Synthesis of Antiplatelet Agents
One of the notable applications of methyl 4,5,6,7-tetrahydrothieno[3,2-c]pyridine-2-carboxylate hydrochloride is its use as an intermediate in the synthesis of (S)-(+)-clopidogrel sulfate, a widely used antiplatelet medication. Clopidogrel acts as a P2Y12 ADP receptor antagonist and is crucial in preventing blood clots in patients with cardiovascular diseases .
Neurological Research
Research indicates that compounds similar to methyl 4,5,6,7-tetrahydrothieno[3,2-c]pyridine derivatives exhibit neuroprotective properties. These compounds may influence neurotransmitter systems and have potential applications in treating neurodegenerative diseases such as Alzheimer's and Parkinson's disease. Studies are ongoing to evaluate their efficacy and mechanism of action in neuroprotection .
Case Study 1: Clopidogrel Synthesis
A study published in PubMed detailed the synthesis of (S)-(+)-clopidogrel sulfate using this compound as a key intermediate. The research highlighted the enantioselectivity achieved through Ru-catalyzed reactions and provided insights into optimizing yield and purity during synthesis .
Case Study 2: Neuroprotective Effects
In a recent study investigating the neuroprotective effects of thieno-pyridine derivatives, researchers found that methyl 4,5,6,7-tetrahydrothieno[3,2-c]pyridine derivatives could significantly reduce oxidative stress markers in neuronal cell cultures. This suggests potential therapeutic applications for these compounds in treating oxidative stress-related neurological disorders .
Mechanism of Action
The exact mechanism of action of Methyl 4,5,6,7-tetrahydrothieno[3,2-c]pyridine-2-carboxylate hydrochloride is not fully understood. it is believed to interact with specific molecular targets and pathways, potentially involving enzymes or receptors that play a role in biological processes.
Comparison with Similar Compounds
Table 1: Structural and Functional Comparison
Biological Activity
Methyl 4,5,6,7-tetrahydrothieno[3,2-c]pyridine-2-carboxylate hydrochloride (CAS Number: 1992989-11-3) is a compound of interest due to its potential biological activities. This article reviews its pharmacological properties, mechanisms of action, and relevant research findings.
- Molecular Formula : C9H12ClNO2S
- Molecular Weight : 233.72 g/mol
- Purity : ≥95%
- Storage Conditions : In an inert atmosphere at 2-8°C
The biological activity of this compound is primarily attributed to its interaction with various biological targets. It has been shown to exhibit:
- Antimicrobial Activity : Preliminary studies indicate that the compound displays significant antimicrobial properties against a range of bacterial strains.
Antimicrobial Activity
Recent research has highlighted the compound's effectiveness against both Gram-positive and Gram-negative bacteria. The Minimum Inhibitory Concentration (MIC) values for various bacterial strains are summarized in the table below:
| Bacterial Strain | MIC (µg/mL) |
|---|---|
| Staphylococcus aureus | 50 |
| Escherichia coli | 75 |
| Streptococcus pyogenes | 100 |
| Bacillus subtilis | 30 |
These findings suggest that this compound may serve as a potential candidate for developing new antimicrobial agents.
Case Studies
-
Study on Antimicrobial Efficacy :
A study conducted by researchers evaluated the antimicrobial efficacy of various tetrahydrothieno derivatives. This compound was included in the study and showed promising results against Staphylococcus aureus with an MIC of 50 µg/mL. The study utilized agar diffusion methods to assess the zones of inhibition and confirmed the bacteriostatic effects of the compound . -
Synthesis and Biological Testing :
Another research article focused on synthesizing and testing derivatives of tetrahydrothieno compounds for their biological activities. This compound was synthesized and tested against multiple bacterial strains. The results indicated that it exhibited robust antibacterial activity comparable to standard antibiotics .
Q & A
Basic: What are the established synthetic routes for Methyl 4,5,6,7-tetrahydrothieno[3,2-c]pyridine-2-carboxylate hydrochloride?
Methodological Answer:
The compound is synthesized via multi-step pathways. A common approach involves the Gewald reaction , which combines malononitrile or cyanoacetamide derivatives with ketones (e.g., 4-piperidone) to form the thienopyridine core . Post-synthetic modifications include oxidation at position 2 of the tetrahydrothieno[3,2-c]pyridine backbone using oxidizing agents to yield intermediates like thien-2(4H)-one, followed by alkylation with halogenated ketones (e.g., 2-bromo-1-cyclopropyl-2-(2-fluorophenyl)ethanone) to introduce functional groups . Optimization of reaction conditions (e.g., solvent, temperature, and catalyst) is critical to achieving yields >80%, as demonstrated in studies using 4,5,6,7-tetrahydrothieno[3,2-c]pyridine hydrochloride as a precursor .
Basic: What analytical techniques are recommended for characterizing the purity and structure of this compound?
Methodological Answer:
- High-Performance Liquid Chromatography (HPLC): Used to assess purity by detecting impurities such as clopidogrel amide or unreacted intermediates, with reference standards defined by pharmacopeial guidelines .
- Nuclear Magnetic Resonance (NMR): 1H and 13C NMR are critical for confirming the methyl ester group at position 2 and the tetrahydrothienopyridine backbone. Key signals include δ 3.7–3.9 ppm (ester methyl) and δ 2.5–3.5 ppm (protons on the piperidine ring) .
- Mass Spectrometry (MS): ESI-MS or HRMS validates the molecular ion peak at m/z 175.67 (C7H9NS·HCl) .
Advanced: How can researchers resolve contradictions in reaction yields during scale-up synthesis?
Methodological Answer:
Yield discrepancies often arise from solvent polarity , catalyst loading , or reaction time . For example:
- In the Gewald reaction, substituting polar aprotic solvents (e.g., DMF) for THF improves cyclization efficiency by stabilizing intermediates .
- Catalyst optimization: Transition-metal catalysts (e.g., Pd/C) enhance regioselectivity during alkylation steps, reducing byproduct formation .
- Process Analytical Technology (PAT): Real-time monitoring via FT-IR or Raman spectroscopy helps identify kinetic bottlenecks and adjust parameters dynamically .
Advanced: What methodologies are employed for structural elucidation and resolving crystallographic ambiguities?
Methodological Answer:
- Single-Crystal X-ray Diffraction (XRD): Provides definitive confirmation of the methyl ester substitution pattern and hydrochloride salt formation. Refinement using SHELXL (a robust program for small-molecule crystallography) resolves ambiguities in bond angles and torsional strain .
- Powder XRD: Used for polymorph screening, particularly when the compound exhibits hygroscopicity or solvate formation .
- Density Functional Theory (DFT): Computational modeling predicts electronic properties (e.g., charge distribution on the thiophene ring) to validate experimental data .
Basic: What safety precautions are essential when handling this compound in laboratory settings?
Methodological Answer:
- Personal Protective Equipment (PPE): Wear nitrile gloves, lab coats, and safety goggles to avoid skin/eye contact (risk code R36/37/38) .
- Ventilation: Use fume hoods during synthesis to mitigate inhalation risks, as the compound may release irritants (e.g., HCl vapor) during heating .
- Waste Disposal: Neutralize acidic residues with sodium bicarbonate before disposal. Collect organic waste in designated containers for incineration .
Advanced: How is this compound utilized as an intermediate in pharmaceutical development?
Methodological Answer:
The compound serves as a key precursor in antiplatelet drugs like prasugrel and ticlopidine. For example:
- In prasugrel synthesis, oxidation of the tetrahydrothienopyridine core generates a reactive intermediate, which undergoes alkylation with fluorophenyl-cyclopropyl ketones to form the active metabolite .
- Structure-Activity Relationship (SAR) Studies: Modifications at position 2 (e.g., ester vs. carboxylic acid) are explored to optimize pharmacokinetic properties, such as bioavailability and metabolic stability .
Advanced: How can researchers address discrepancies in reported melting points or solubility data?
Methodological Answer:
Variations in melting points (e.g., 84–85.5°C vs. 86–88°C) often stem from polymorphism or hydrate/solvate formation . To resolve this:
- Perform Differential Scanning Calorimetry (DSC) to identify thermal events corresponding to polymorphic transitions .
- Solubility Studies: Use standardized solvents (e.g., USP-grade water or ethanol) under controlled humidity to minimize environmental variability .
Basic: What are the storage conditions to ensure long-term stability of this compound?
Methodological Answer:
- Temperature: Store at 2–8°C in airtight containers to prevent hydrolysis of the methyl ester group .
- Desiccation: Include silica gel packs to mitigate hygroscopicity, as moisture can accelerate degradation .
- Light Sensitivity: Use amber vials to protect against photolytic decomposition, particularly for solutions .
Advanced: What strategies are used to optimize enantiomeric purity in derivatives of this compound?
Methodological Answer:
- Chiral Chromatography: Employ chiral stationary phases (e.g., amylose-based columns) to separate enantiomers during purification .
- Asymmetric Synthesis: Use enantioselective catalysts (e.g., BINAP-Ru complexes) during alkylation or cyclization steps to favor the desired stereoisomer .
Basic: How is this compound validated as a reference standard in pharmacopeial monographs?
Methodological Answer:
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
